2-(4-Bromo-2-chlorophenoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

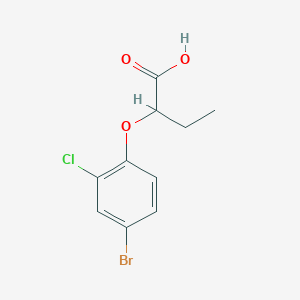

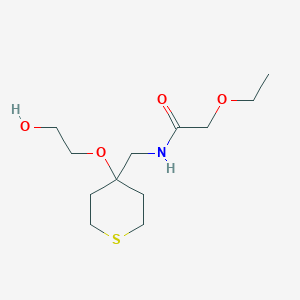

2-(4-Bromo-2-chlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 . It is used for proteomics research .

Molecular Structure Analysis

The linear formula of 2-(4-Bromo-2-chlorophenoxy)butanoic acid is C10H10BrClO3 . The structure includes a butanoic acid group attached to a bromo-chlorophenoxy group.Physical And Chemical Properties Analysis

2-(4-Bromo-2-chlorophenoxy)butanoic acid is a solid compound . As mentioned earlier, it has a molecular weight of 293.54 and a molecular formula of C10H10BrClO3 .Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

In materials science, the compound's derivatives, specifically focusing on the structural alteration for photolabile protecting groups, have been utilized to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application is significant for the controlled release, sensing, and information processing, where the optical manipulation of ion transport through channels offers innovative functionalities in nanofluidic technologies (Ali et al., 2012).

Environmental Toxicology and Mutagenicity

In the realm of environmental toxicology, derivatives of 2-(4-Bromo-2-chlorophenoxy)butanoic acid have been explored for their mutagenic properties. For instance, the formation of reactive intermediates from related chloro- and methylthio- butanoic acids and their potential association with mutagenicity highlight the importance of understanding chemical interactions and transformations in biological systems for environmental health (Jolivette et al., 1998).

Synthesis and Chiral Applications

Chemical synthesis leveraging the structural backbone of 2-(4-Bromo-2-chlorophenoxy)butanoic acid for creating enantiomerically pure compounds showcases its utility in producing specific chiral molecules. Such synthetic routes are pivotal in drug development and the creation of substances with high specificity and activity, illustrating the compound's versatility in synthetic organic chemistry (Ammazzalorso et al., 2004).

Analytical Chemistry and Environmental Monitoring

The development of sensitive and selective methods for the quantitation of chlorophenoxy acid herbicides, including derivatives of 2-(4-Bromo-2-chlorophenoxy)butanoic acid, is crucial for environmental monitoring and regulatory compliance. These methodologies enable the detection and quantification of trace levels of pesticides in various matrices, aiding in the assessment of environmental pollution and the evaluation of its potential risks to human health and ecosystems (Wintersteiger et al., 1999).

Catalytic Abatement of Environmental Pollutants

Research on the catalytic degradation of toxic environmental pollutants, including chlorophenoxy acids, using nanocomposites, underscores the compound's relevance in environmental remediation. Such studies provide insights into the mechanisms of pollutant degradation and the development of efficient catalysts for purifying water contaminated with hazardous substances (Nair & Kurian, 2018).

Safety and Hazards

properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDVFPWDLGHWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-chlorophenoxy)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2840738.png)

![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)

![Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2840747.png)

![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)

![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)

![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)